![molecular formula C10H12BrNOS B7494479 N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BmPC, and it has been synthesized using different methods. The synthesis of BmPC is a complex process that requires specific conditions and reagents.
Mecanismo De Acción
The mechanism of action of BmPC is not fully understood. However, it has been suggested that BmPC acts by inhibiting the activity of specific enzymes such as proteases and polymerases. BmPC has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BmPC has been shown to have biochemical and physiological effects on different cell types. BmPC has been shown to induce cell cycle arrest and apoptosis in cancer cells. BmPC has also been shown to inhibit the replication of different viruses and the growth of different bacterial strains. BmPC has been shown to have minimal toxicity to normal cells, which makes it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BmPC has several advantages for lab experiments. BmPC is easy to synthesize, and it has a high yield. BmPC is also stable under different conditions, which makes it easy to store and transport. However, BmPC has some limitations for lab experiments. BmPC is not soluble in water, which makes it difficult to use in aqueous solutions. BmPC also has limited stability in some organic solvents, which makes it difficult to use in some reactions.
Direcciones Futuras
There are several future directions for the research on BmPC. One of the future directions is the development of new drugs based on BmPC. BmPC has shown promising results in the treatment of cancer, viral infections, and bacterial infections. Another future direction is the study of the mechanism of action of BmPC. The mechanism of action of BmPC is not fully understood, and further research is needed to elucidate the molecular targets of BmPC. Another future direction is the optimization of the synthesis method of BmPC. The synthesis of BmPC is a complex process that requires specific conditions and reagents, and further research is needed to optimize the synthesis method.
Conclusion:
In conclusion, BmPC is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BmPC has been synthesized using different methods, and it has been shown to have anticancer, antiviral, and antibacterial properties. BmPC has several advantages for lab experiments, but it also has some limitations. Further research is needed to develop new drugs based on BmPC, elucidate the mechanism of action of BmPC, and optimize the synthesis method of BmPC.
Métodos De Síntesis
BmPC can be synthesized using different methods. One of the most common methods is the reaction of 5-bromothiophene-2-carboxylic acid with methylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields BmPC as a white solid with a yield of 60-70%. Other methods include the reaction of 5-bromothiophene-2-carboxylic acid with 2-methylcyclopropanamine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
BmPC has been the subject of scientific research due to its potential applications in various fields. One of the main applications of BmPC is in the field of medicinal chemistry. BmPC has been shown to have anticancer properties, and it has been tested against different cancer cell lines. BmPC has also been tested for its antiviral properties, and it has shown promising results against different viruses such as HIV, HCV, and influenza virus. BmPC has also been tested for its antibacterial properties, and it has shown activity against different bacterial strains.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-6-4-8(6)10(13)12-5-7-2-3-9(11)14-7/h2-3,6,8H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGJKHUVJETRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7494400.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)
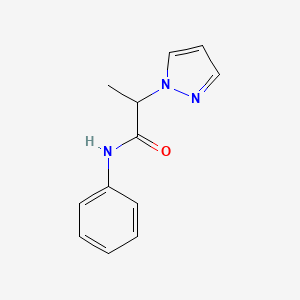
![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494430.png)
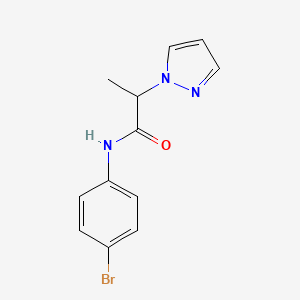
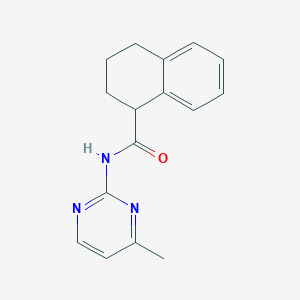
![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
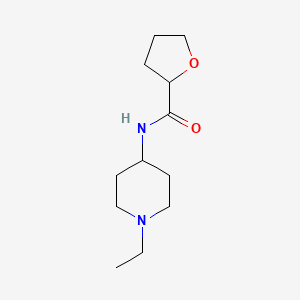
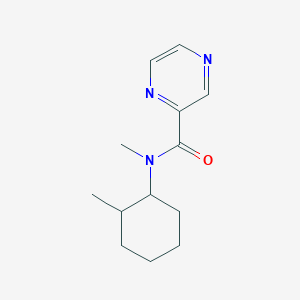
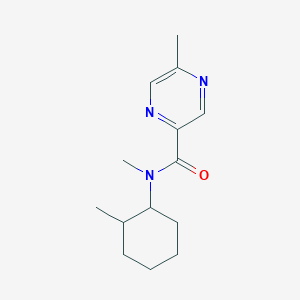
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)